Neutron Activation Yield and Half-Life of ¹⁶⁶Ho(acac)₃ Versus ⁹⁰Y-Based Microspheres for Internal Radionuclide Therapy
For internal radionuclide therapy, the holmium-166 system derived from Ho(acac)₃ offers three nuclear-property advantages over the industry-standard yttrium-90 system. First, the thermal neutron capture cross-section of ¹⁶⁵Ho (59.0 ± 2.1 barns at 0.0253 eV [1]) is approximately 45-fold larger than that of ⁸⁹Y (~1.3 barns), enabling substantially higher specific activity per unit neutron fluence. Second, the half-life of ¹⁶⁶Ho is 26.8 h, compared to 64.2 h for ⁹⁰Y [2]; the shorter half-life reduces the whole-body radiation burden from leaked or misdeposited microspheres while remaining logistically practical for hospital-based neutron activation. Third, ¹⁶⁶Ho emits both β⁻ particles (Eβ,max = 1.77–1.86 MeV) and low-energy γ photons (80.6 keV, 6.2% abundance), enabling post-administration SPECT imaging of the microsphere biodistribution; ⁹⁰Y is a pure β⁻ emitter with negligible positron yield (32 × 10⁻⁶), making in vivo dosimetric verification far more challenging [3].
| Evidence Dimension | Thermal neutron capture cross-section (n,γ reaction) |
|---|---|
| Target Compound Data | σ₀ = 59.0 ± 2.1 barns for ¹⁶⁵Ho(n,γ)¹⁶⁶Ho (at 0.0253 eV) |
| Comparator Or Baseline | σ₀ ≈ 1.3 barns for ⁸⁹Y(n,γ)⁹⁰Y |
| Quantified Difference | ~45-fold higher cross-section for ¹⁶⁵Ho |
| Conditions | Measured by neutron activation method using Mn-55 and Co-59 monitor reactions; Tehran Research Reactor |
Why This Matters
The 45-fold higher neutron capture cross-section directly translates to proportionally higher radioactivity per unit mass for a given neutron fluence, enabling lower precursor mass, reduced neutron activation time, or higher therapeutic dose—a decisive procurement criterion for institutions operating reactor-based radionuclide production.
- [1] Zolghadri, S., Yousefnia, H., Afarideh, H., Bahrami-Samani, A., Jalilian, A. R., & Ghannadi-Maragheh, M. (2013). Measurement of thermal neutron capture cross-section and resonance integral for the ¹⁶⁵Ho(n,γ)¹⁶⁶Ho reaction by the activation method. Nuclear Instruments and Methods in Physics Research Section B, 295, 94–98. View Source
- [2] Smits, M. L. J., Nijsen, J. F. W., van den Bosch, M. A. A. J., Lam, M. G. E. H., Vente, M. A. D., & Zonnenberg, B. A. (2012). The evolution of radioembolisation. The Lancet Oncology, 13(12), e519. (Correspondence section reporting half-life of ¹⁶⁶Ho [26.8 h] vs ⁹⁰Y [64.2 h]). View Source
- [3] Zielhuis, S. W. (2006). Lanthanide bearing radioactive particles for cancer therapy and multimodality imaging. Doctoral thesis, Utrecht University. ISBN 90-393-4258-X. View Source
